molecular formula C17H17NO3S B11171934 N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide

N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide

Cat. No.: B11171934
M. Wt: 315.4 g/mol
InChI Key: JATPFFVJBFWCJG-UHFFFAOYSA-N
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Description

N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide is an organic compound that features a benzodioxole ring fused with a benzylsulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Benzylsulfanyl Group: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylsulfanyl.

    Acetamide Formation: The final step involves the reaction of benzylsulfanyl with chloroacetyl chloride in the presence of a base, followed by reaction with the benzodioxole derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide stands out due to its unique combination of a benzodioxole ring and a benzylsulfanyl-acetamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-benzylsulfanylacetamide

InChI

InChI=1S/C17H17NO3S/c19-17(11-22-10-13-4-2-1-3-5-13)18-9-14-6-7-15-16(8-14)21-12-20-15/h1-8H,9-12H2,(H,18,19)

InChI Key

JATPFFVJBFWCJG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSCC3=CC=CC=C3

Origin of Product

United States

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